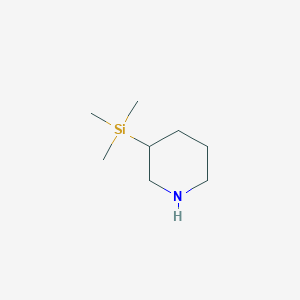
Trimethyl(piperidin-3-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(piperidin-3-yl)silane is an organosilicon compound that features a piperidine ring attached to a silicon atom, which is further bonded to three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(piperidin-3-yl)silane typically involves the reaction of piperidine derivatives with trimethylchlorosilane under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of trimethylchlorosilane to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production efficiency and scalability of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(piperidin-3-yl)silane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used to oxidize the silicon atom.
Reduction: Hydride donors like lithium aluminum hydride can facilitate reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can react with the piperidine ring under basic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Reduced silicon-containing compounds.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
Trimethyl(piperidin-3-yl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be utilized in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Trimethyl(piperidin-3-yl)silane involves its ability to participate in various chemical reactions due to the presence of the silicon atom and the piperidine ring. The silicon atom can form strong bonds with oxygen and other electronegative elements, making it a versatile reagent in organic synthesis. The piperidine ring can act as a nucleophile, participating in substitution reactions and forming stable products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: Similar in structure but lacks the piperidine ring.
Piperidine: Contains the piperidine ring but lacks the silicon atom.
Trimethylsilyl derivatives: Compounds with similar silicon-containing groups but different substituents.
Uniqueness
Trimethyl(piperidin-3-yl)silane is unique due to the combination of the silicon atom and the piperidine ring, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
IUPAC Name |
trimethyl(piperidin-3-yl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NSi/c1-10(2,3)8-5-4-6-9-7-8/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTSDGQAJGWHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1CCCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














